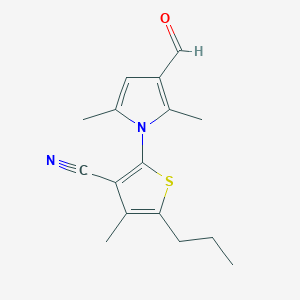

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile" is a complex organic molecule that likely contains a pyrrole and thiophene moiety, as suggested by its name. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom, while thiophene is a sulfur-containing five-membered aromatic heterocycle. The carbonitrile group (-CN) indicates the presence of a nitrile functional group, which is known for its reactivity and usefulness in various chemical transformations.

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For example, the synthesis of pyrrole derivatives can involve the Paal-Knorr method, which is a common approach for constructing pyrrole rings . The addition of various substituents to the pyrrole core can be achieved through reactions such as chloroacylation and heterocyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrole and thiophene derivatives is characterized by the aromaticity of the rings, which can influence the electronic properties of the molecule. X-ray crystallographic analysis can be used to unambiguously determine the structure of related compounds . The presence of substituents on the rings can significantly affect the molecule's reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

Pyrrole and thiophene derivatives can undergo various chemical reactions. For instance, pyrrole derivatives can react with acyl chlorides, anhydrides, and other reagents to yield a variety of products, including oxopyrazolinylpyridines and pyridopyrimidines . The reactivity of the carbonitrile group also allows for further functionalization of the molecule, which can be useful in the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like carbonitrile can affect the molecule's electron distribution, impacting properties such as solubility, boiling point, and stability. The aromatic nature of pyrrole and thiophene rings contributes to the molecule's planarity and can enhance its ability to participate in π-π interactions, which is relevant in the context of molecular electronics . The electronic transport properties of related compounds have been studied using non-equilibrium Green's function joint with density functional theory, revealing insights into their conductivity and potential as molecular switches .

科学的研究の応用

Synthesis and Characterization

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile is used in the synthesis of complex organic compounds. For example, Xiao Yong-mei (2013) described the synthesis and characterization of a novel nonsteroidal progesterone receptor modulator using similar pyrrole derivatives. This demonstrates the utility of such compounds in creating biologically active molecules (Xiao Yong-mei, 2013).

Antimicrobial Applications

In 2019, a study by M. Hublikar et al. synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which showed significant antibacterial and antifungal activities. This research highlights the potential of similar pyrrole compounds in antimicrobial applications (Hublikar et al., 2019).

Pharmaceutical Research

Pyrrole derivatives are also crucial in pharmaceutical research. For instance, a 2008 study by A. Fensome et al. explored pyrrole-oxindole progesterone receptor modulators. This study shows the significance of pyrrole compounds like 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile in developing new pharmaceuticals (Fensome et al., 2008).

Novel Heterocyclic Compounds

Pyrrole derivatives are used to create novel heterocyclic compounds with potential applications in various fields. For example, Simin Vazirimehr et al. (2017) synthesized novel heterocycles containing hexahydroquinoline and pyrrole moieties, showcasing the versatility of pyrrole compounds in synthesizing diverse molecular structures (Vazirimehr et al., 2017).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" . For safety, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-5-6-15-11(3)14(8-17)16(20-15)18-10(2)7-13(9-19)12(18)4/h7,9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGHKPXUTMPRDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(S1)N2C(=CC(=C2C)C=O)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3005357.png)

![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)